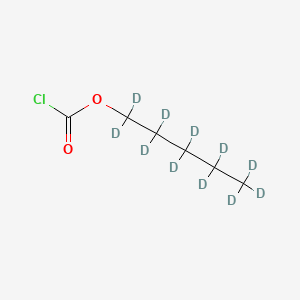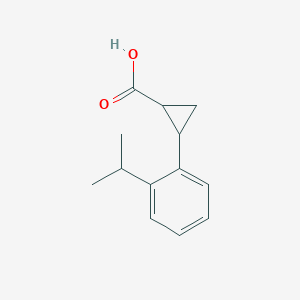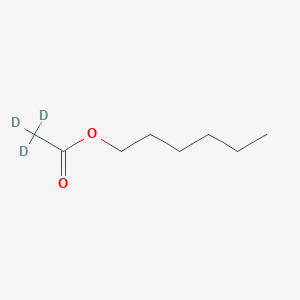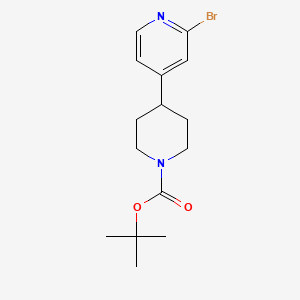
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride is a synthetic compound that features a unique structure combining an amino acid with a chlorinated oxazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride typically involves the following steps:
Formation of the Oxazoline Ring: The initial step involves the cyclization of a suitable precursor to form the oxazoline ring. This can be achieved through the reaction of an amino alcohol with a chlorinated carboxylic acid under acidic conditions.
Amination: The next step involves the introduction of the amino group. This can be done by reacting the oxazoline intermediate with ammonia or an amine under controlled conditions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The chlorine atom in the oxazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while substitution reactions can produce various substituted oxazolines.
科学的研究の応用
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The amino acid moiety may facilitate transport across cell membranes or enhance binding affinity to biological targets.
類似化合物との比較
Similar Compounds
- 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid
- 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)butanoic acid
Uniqueness
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride is unique due to its specific combination of an amino acid and a chlorinated oxazoline ring
特性
分子式 |
C5H8Cl2N2O3 |
|---|---|
分子量 |
215.03 g/mol |
IUPAC名 |
2-amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H7ClN2O3.ClH/c6-3-1-2(11-8-3)4(7)5(9)10;/h2,4H,1,7H2,(H,9,10);1H |
InChIキー |
IXBPTDHBIYEQHX-UHFFFAOYSA-N |
正規SMILES |
C1C(ON=C1Cl)C(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[(4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl)methyl]phenyl]propanoic acid](/img/structure/B15126697.png)
![Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride](/img/structure/B15126698.png)





![1-[8-Methoxy-4,7,10-trimethyl-11-oxo-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea](/img/structure/B15126748.png)





![8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid](/img/structure/B15126815.png)
